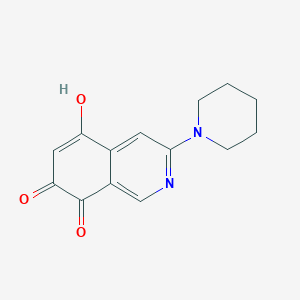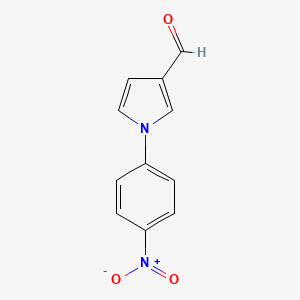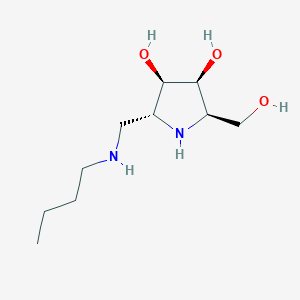![molecular formula C14H12N2O2 B12890271 Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes an acetaldehyde oxime group attached to a naphthofuran ring system, which is further substituted with an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime typically involves multiple steps. One common method starts with the reaction of 2-hydroxynaphthalene-1-carbaldehyde with hydroxylamine hydrochloride in the presence of fused sodium acetate to yield the corresponding oxime . This intermediate is then acetylated using acetic anhydride to form 2-acetyloxynaphthalene-1-carbonitrile . Subsequent reactions with various alkylating agents and ring closure reactions using sodium ethoxide solution lead to the formation of the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group or other oxidized forms.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group on the naphthofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The naphthofuran ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate: This compound shares the naphthofuran core structure and exhibits similar biological activities.
3-nitro-2-acetylnaphtho[2,1-b]furan: Another naphthofuran derivative with notable biological properties.
Uniqueness
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[(E)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2+ |
Clé InChI |
ZKYMKCJDLKTSFD-APQPDGGLSA-N |
SMILES isomérique |
C/C=N/OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
SMILES canonique |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


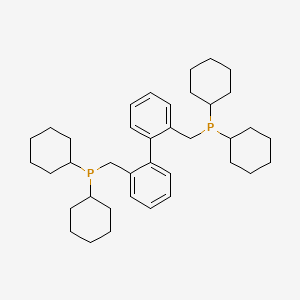
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
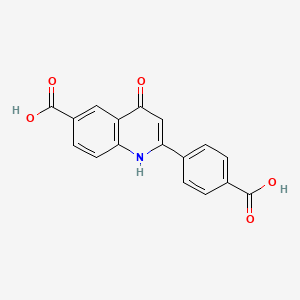
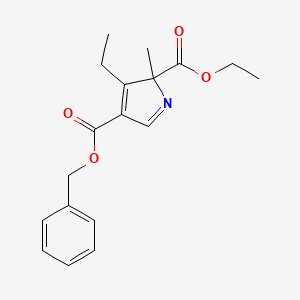
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
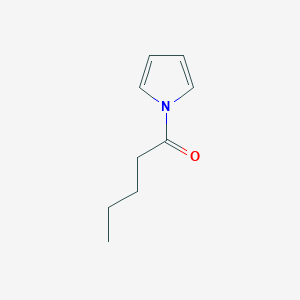
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
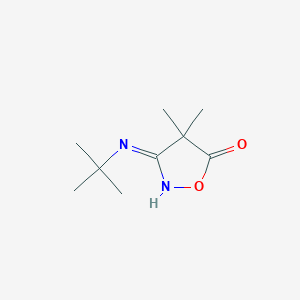

methanone](/img/structure/B12890256.png)
